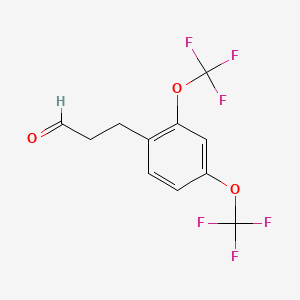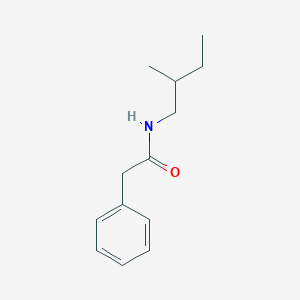
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves multiple steps, including purification and characterization, to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as an intermediate in organic synthesis.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research involving this compound may contribute to the development of new therapeutic agents.
Industry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.
作用機序
The mechanism of action of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties
特性
分子式 |
C15H21FN2O3 |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3 |
InChIキー |
PTVWLZVYWAVOET-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)



![N-[2-[(4-ethoxypyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14792819.png)






![2-Chloro-6-[2-(4-chlorophenyl)ethenyl]pyridine-3-carbonitrile](/img/structure/B14792851.png)

![N-[5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B14792858.png)
